molecular formula C12H13N3O6 B400771 3,5-bisnitro-N-(tetrahydrofuran-2-ylmethyl)benzamide

3,5-bisnitro-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B400771
M. Wt: 295.25g/mol
InChI Key: QAEHFUQRAUYYJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bisnitro-N-(tetrahydrofuran-2-ylmethyl)benzamide is a chemical compound with the molecular formula C12H13N3O6 and a molecular weight of 295.25 g/mol. This compound is characterized by the presence of two nitro groups at the 3 and 5 positions of the benzamide ring and a tetrahydrofuran-2-ylmethyl substituent on the nitrogen atom.

Properties

Molecular Formula

C12H13N3O6

Molecular Weight

295.25g/mol

IUPAC Name

3,5-dinitro-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C12H13N3O6/c16-12(13-7-11-2-1-3-21-11)8-4-9(14(17)18)6-10(5-8)15(19)20/h4-6,11H,1-3,7H2,(H,13,16)

InChI Key

QAEHFUQRAUYYJY-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration at the desired positions on the benzamide ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3,5-bisnitro-N-(tetrahydrofuran-2-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho to the nitro groups.

Common reagents used in these reactions include hydrogen gas, metal hydrides, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-bisnitro-N-(tetrahydrofuran-2-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications, including its use as a lead compound for drug development, is ongoing.

    Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,5-bisnitro-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the benzamide moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 3,5-bisnitro-N-(tetrahydrofuran-2-ylmethyl)benzamide include:

    3,5-dinitro-N-(1-phenylethyl)benzamide: This compound has a phenylethyl group instead of a tetrahydrofuran-2-ylmethyl group and is used as a chiral derivatizing agent.

    3,5-dinitro-N-(2-pyridylmethyl)benzamide: This compound has a pyridylmethyl group and is used in studies involving enzyme inhibition.

The uniqueness of this compound lies in its specific substituent, which can impart distinct chemical and biological properties compared to its analogs.

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